molecular formula C11H11N3O2S B15127842 4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid

4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid

Cat. No.: B15127842
M. Wt: 249.29 g/mol
InChI Key: YNSKRDGKFODOAN-UHFFFAOYSA-N
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Description

4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid is a complex organic compound that features a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with a suitable halogenated compound under basic conditions.

    Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine-2-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid
  • 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid
  • 4-(2-methyl-benzoylamino)-benzoic acid ethyl ester

Uniqueness

4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid is unique due to the presence of both a thiazole and a pyridine ring, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H11N3O2S/c1-7-6-17-10(14-7)5-13-8-2-3-12-9(4-8)11(15)16/h2-4,6H,5H2,1H3,(H,12,13)(H,15,16)

InChI Key

YNSKRDGKFODOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNC2=CC(=NC=C2)C(=O)O

Origin of Product

United States

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